

Spectroscopic and Physicochemical Profile of Malachite Green Carbinol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Malachite Green Carbinol hydrochloride*

Cat. No.: *B047116*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and relevant physicochemical properties of **malachite green carbinol hydrochloride** (CAS Number: 123333-61-9).^{[1][2]} While extensive data exists for the brightly colored triphenylmethane dye form, malachite green, this document consolidates the known information for its colorless carbinol hydrochloride salt. This information is crucial for researchers in drug development, analytical chemistry, and toxicology who may encounter this compound.

Chemical and Physical Properties

Malachite green carbinol hydrochloride is the hydrochloride salt of the carbinol base of malachite green.^[1] The carbinol form, also referred to as the leuco-base, exists in a pH-dependent equilibrium with the colored cationic form of malachite green.^{[3][4]} In neutral to alkaline conditions, the colorless carbinol form is favored, while acidic conditions promote the formation of the green-colored cation.^{[3][5]}

Property	Value	Reference
CAS Number	123333-61-9	[1] [2]
Molecular Formula	C ₂₃ H ₂₇ CIN ₂ O	[1] [2] [6]
Molecular Weight	382.93 g/mol	[1] [2] [6]
Appearance	Metallic dark green to dark purple crystalline powder	[2]
Synonyms	Malachite Green hydrochloride, Basic Green 4	[1] [2]
Boiling Point	549.4°C at 760 mmHg	[6]
Flash Point	286°C	[6]
logP	4.905	[6]

Spectroscopic Data

The following tables summarize the available spectroscopic data for malachite green carbinol and its related forms. It is important to note that detailed, publicly available spectra specifically for the hydrochloride salt are limited; therefore, data for the carbinol base and the parent malachite green cation are included for comparative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption of malachite green is highly dependent on pH due to the equilibrium between the colored cation and the colorless carbinol.

Compound Form	λ _{max} (nm)	Molar Absorptivity (ε)	Solvent/Conditions	Reference
Malachite Green Carbinol	447	Not Reported	Not Specified	[7]
Malachite Green Carbinol	280-410	Not Reported	Aqueous, pH 12	[8][9]
Malachite Green (Cation)	615 - 620	~1.49 x 10 ⁵ M ⁻¹ cm ⁻¹	Water (acidic pH)	[5][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is characterized by vibrations of the aromatic rings and amine groups. The data below is for the general malachite green structure, as specific peak assignments for the carbinol hydrochloride are not widely published.

Wavenumber (cm ⁻¹)	Assignment	Reference
~3232	Aromatic C-H Stretch	[12]
~2925	Aryl C-H	[12]
~1587	Aromatic C=C Stretch	[12][13][14]
~1450	Aromatic Ring Vibration	[12]
~1360	C-N Stretch (Aromatic Tertiary Amine)	[12]
~1175	C-N Stretch	[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Published ¹H and ¹³C NMR data for **malachite green carbinol hydrochloride** are scarce. The table below provides expected chemical shift regions based on the molecular structure. For reference, some data for the related compound, leucomalachite green, is available.[15]

Nucleus	Functional Group	Expected Chemical Shift (δ, ppm)
¹ H	Aromatic Protons	6.5 - 7.5
N-Methyl Protons	~2.9	
Carbinol -OH	Variable	
¹³ C	Aromatic Carbons	110 - 150
Carbinol Carbon (C-OH)	75 - 85	
N-Methyl Carbons	~40	

Mass Spectrometry (MS)

Mass spectrometry data for the direct analysis of the carbinol hydrochloride salt is not readily available. LC-MS/MS methods are commonly used to detect the colored malachite green cation and its metabolite, leucomalachite green.[16][17][18] The expected molecular ion for the free carbinol base ($C_{23}H_{26}N_2O$) would be observed at an m/z corresponding to its molecular weight (346.48 g/mol).

Technique	Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Reference
LC-MS/MS (Malachite Green)	ESI+	329	313, 285, 208	[17][18]
Expected (Carbinol Base)	ESI+	347 [M+H] ⁺	Not Applicable	

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **malachite green carbinol hydrochloride**, based on standard laboratory practices for organic compounds.

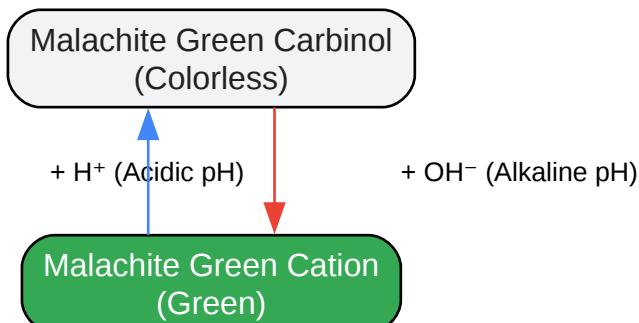
UV-Vis Spectroscopy Protocol

- Sample Preparation: Accurately weigh and dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution). Prepare a series of dilutions to determine the linear range of absorbance.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blank Correction: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline correction.
- Data Acquisition: Record the absorption spectrum of the sample solution from 200 to 800 nm.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}). For quantitative analysis, create a calibration curve using standards of known concentration.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm^{-1} , with a sufficient number of scans for a good signal-to-noise ratio.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

NMR Spectroscopy Protocol


- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of a reference standard, such as

tetramethylsilane (TMS), if not already present in the solvent.

- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. Standard experiments include a single-pulse ^1H experiment and a proton-decoupled ^{13}C experiment. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ^1H signals and reference the chemical shifts to TMS (0 ppm). Assign the signals to the respective nuclei in the molecule.

Chemical Equilibrium Pathway

Malachite green carbinol exists in a pH-dependent equilibrium with the colored malachite green cation. This transformation is a key characteristic of the compound.

[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of malachite green.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. Malachite Green carbinol hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Malachite Green Carbinol base hydrochloride | Biochemical Assay Reagents | 123333-61-9 | Invivochem [invivochem.com]
- 7. Absorption [Malachite Green Carbino] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omlc.org [omlc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LEUCOMALACHITE GREEN(129-73-7) 13C NMR spectrum [chemicalbook.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of Malachite Green Carbinol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047116#malachite-green-carbinol-hydrochloride-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com